molecular formula C11H13N3O2S B3989779 N,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B3989779
M. Wt: 251.31 g/mol
InChI Key: JDZJQUPHUUCNFN-UHFFFAOYSA-N
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Description

N,6-Dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core substituted with:

  • A thiophen-2-yl group at position 4,
  • Methyl groups at positions N and 6,
  • A carboxamide moiety at position 3.

Its molecular formula is C₁₆H₁₄ClN₃O₂S (as per a structurally similar compound in ), with a molecular weight of 347.8 g/mol. The compound’s uniqueness arises from the thiophene ring, which introduces distinct electronic and steric properties compared to phenyl-substituted analogs.

Properties

IUPAC Name

N,6-dimethyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-6-8(10(15)12-2)9(14-11(16)13-6)7-4-3-5-17-7/h3-5,9H,1-2H3,(H,12,15)(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZJQUPHUUCNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include the condensation of thiophene derivatives with appropriate amines and carbonyl compounds under controlled conditions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. These might include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Tetrahydropyrimidine Derivatives

Structural Modifications and Substituent Effects

The biological and chemical properties of tetrahydropyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Features Biological Activity Reference
Target Compound : N,6-Dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 4-Thiophen-2-yl
- N,6-dimethyl
- 5-carboxamide
- Thiophene enhances π-π interactions.
- Methyl groups improve lipophilicity.
Under investigation (potential antimicrobial/anticancer)
Analog 1 : 4-(2,5-Dimethoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide - 4-(2,5-Dimethoxyphenyl)
- 2-thioxo (S instead of O)
- Methoxy groups increase solubility.
- Thioxo group alters redox properties.
Higher reactivity in nucleophilic substitutions
Analog 2 : N-(4-Chlorophenyl)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 4-Phenyl
- 4-Chlorophenyl at N
- Chlorine enhances electron-withdrawing effects.
- Phenyl group stabilizes aromatic interactions.
Demonstrated antimicrobial activity
Analog 3 : 4-(3-Ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 3-Ethoxy-4-hydroxyphenyl
- 2-sulfanylidene
- Ethoxy and hydroxy groups improve hydrogen bonding.
- Sulfur substitution modulates enzyme inhibition.
Explored for anti-inflammatory applications
Analog 4 : Ethyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 6-Chloromethyl
- Ethyl ester at 5-position
- Chloromethyl enhances alkylation potential.
- Ester group increases metabolic instability.
Intermediate in drug synthesis

Key Differences and Implications

Thiophene vs. Substituted phenyl analogs (e.g., 4-chlorophenyl in Analog 2) exhibit stronger electrophilic character, enhancing interactions with biological targets like enzymes .

Oxo vs. Thioxo/Sulfanylidene Groups :

  • The 2-oxo group in the target compound is less reactive than the 2-thioxo group in Analog 1, which participates more readily in redox reactions .
  • Sulfanylidene groups (Analog 3) can act as hydrogen bond acceptors, improving binding affinity to proteins .

Carboxamide vs. Ester Functional Groups :

  • The carboxamide in the target compound enhances stability and hydrogen-bonding capacity compared to the ethyl ester in Analog 4, which is prone to hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 2
N,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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